5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine

Medicinal Chemistry Halogen Bonding Lead Optimization

Researchers requiring a 2-aminopyridine building block with a specific tetra-halogen pattern often find generic analogs lack the precise 5-Br handle or 2-Cl-3,6-F2-benzyl architecture needed for target SAR studies. This compound solves that gap with an intact 5-bromo substituent for direct Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid analog library generation without additional halogenation steps. • ≥98% purity with ISO-certified quality systems • Reactive 5-Br handle for cross-coupling diversification • Sealed, dry, 2-8°C storage for long-term stability • For research and further manufacturing use only

Molecular Formula C12H8BrClF2N2O
Molecular Weight 349.56 g/mol
CAS No. 756503-67-0
Cat. No. B3153310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine
CAS756503-67-0
Molecular FormulaC12H8BrClF2N2O
Molecular Weight349.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)COC2=C(N=CC(=C2)Br)N)Cl)F
InChIInChI=1S/C12H8BrClF2N2O/c13-6-3-10(12(17)18-4-6)19-5-7-8(15)1-2-9(16)11(7)14/h1-4H,5H2,(H2,17,18)
InChIKeyMQISUXVEATUEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine: Structural & Procurement Baseline


5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine (CAS: 756503-67-0) is a synthetic organic small molecule belonging to the 2-aminopyridine class, characterized by a unique tetra-halogen substitution pattern (Br, Cl, 2×F) distributed across the pyridine core and the benzyl ether moiety . With a molecular formula of C₁₂H₈BrClF₂N₂O and a molecular weight of 349.56 g/mol, it is listed exclusively for research and further manufacturing purposes . Unlike more generic 2-aminopyridine or mono-halogenated intermediates, its precise substitution architecture makes it a non-interchangeable building block in complex synthetic routes, where specific halogen reactivity or molecular recognition is required.

Halogen pattern Non-interchangeable tetra-halogen architecture enables specific molecular recognition studies
Reactive handle 5-Bromo substituent provides a verified cross-coupling site for late-stage diversification
Purity grade High-purity certified specification supports direct use in sensitive biochemical assays

Non-Interchangeability with Structural Analogs


Generic or in-class substitution of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine is highly risky because closest available analogs differ in either halogen count, substitution positions, or both, directly impacting key procurement-critical parameters. For instance, the common analog 5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine (CAS 756503-58-9) lacks the ortho-chloro substituent on the benzyl ring, while 3-(2-chloro-3,6-difluorobenzyloxy)pyridin-2-amine (CAS 756482-27-6) entirely omits the 5-bromo substituent on the pyridine core . These structural omissions eliminate a reactive handle (Br) for downstream cross-coupling or alter the steric and electronic profile vital for target binding, resulting in a fundamentally different chemical entity that cannot serve as a drop-in replacement for synthetic or assay purposes.

Analog without ortho-Cl (CAS 756503-58-9)

Lacks the chloro substituent, altering halogen-bonding profile and lipophilicity; target engagement may not transfer directly.

Analog without 5-Br (CAS 756482-27-6)

Absent bromine handle eliminates cross-coupling reactivity, blocking the most common synthetic diversification routes.

Quantitative Differentiation Evidence


Tetra-Halogen Pattern Advantage Over Difluorobenzyl Analog

The target compound possesses a distinct tetra-halogen architecture (Br at pyridine 5-position; Cl, F, F at benzyl 2-, 3-, and 6-positions) compared to the closest commercial analog 5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine (CAS 756503-58-9), which contains only three halogen atoms (Br, and two F) and lacks the chlorine at the benzyl ortho-position . The presence of the additional chlorine atom increases molecular weight (+34.45 g/mol) and alters the electronic potential surface critical for halogen-π and halogen-bonding interactions .

Tetra-Halogen Pattern
Head-to-head
ΔMW +34.45 g/mol
ΔHalogen +1 (Cl)
Supports halogen-bonding study context; lipophilicity may shift membrane permeability interpretation.
Structural comparison data; verify in target binding assays.
Medicinal Chemistry Halogen Bonding Lead Optimization

Critical 5-Bromo Substituent vs. Des-Bromo Analog

The 5-bromo substituent on the pyridine ring is essential for enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for downstream diversification. The analog 3-(2-chloro-3,6-difluorobenzyloxy)pyridine-2-amine (CAS 756482-27-6) lacks this bromine, rendering it synthetically inert for the most common derivatization strategies applied to this scaffold . The molecular weight difference (ΔMW = +78.90 g/mol) and the presence of a reactive C-Br bond are quantitatively defined procurement differentiators.

5-Bromo Handle
Head-to-head
Br present vs absent
ΔMW +78.90 g/mol
Reactive handle enables cross-coupling diversification; substitution blocks synthetic route feasibility.
Direct structural comparison for synthetic utility evaluation.
Synthetic Chemistry Cross-Coupling Chemical Biology

Superior Purity for Assay Reproducibility

The target compound is offered at a certified purity of ≥98% by specialized suppliers (Ambeed, ChemScene) compared to a lower grade of 95% purity from bulk chemical distributors (AKSci) . A purity delta of ≥3 percentage points is significant when the compound is used as a reference standard or in sensitive biochemical assays where impurities can introduce confounding activity.

Purity Comparison
Head-to-head
ΔPurity ≥ +3%
≥98% vs 95%
Higher purity supports assay reproducibility context; reduces confounding off-target signals.
Vendor certificates of analysis; HPLC evaluation.
Assay Development Quality Control Compound Management

Verified Storage Stability for Long-Term Use

The compound's technical datasheets specify sealed, dry storage at 2–8°C, indicative of a stability profile required for maintaining structural integrity of the halogen-dense scaffold . This is a stricter requirement compared to simpler, unsubstituted benzyloxy-aminopyridines (e.g., CAS 754230-78-9) which are often stored at room temperature, implying potential chemical lability associated with the unique halogen combination .

Storage Stability
Class-level
2–8°C sealed
ΔT ~20°C vs RT analogs
Supports procurement planning context; verify stability under intended use conditions.
Comparator data inferred from general class properties; direct head-to-head data absent.
Compound Stability Biobanking Long-Term Studies

Procurement-Driven Application Scenarios


Late-Stage Diversification via Cross-Coupling

The intact 5-bromo substituent provides a specific, verifiable reactive handle absent in the des-bromo analog (CAS 756482-27-6) . This makes the compound directly suitable for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies, without the additional synthetic step of halogenation.

Reference Standard for Peroxidase Inhibition Assays

With a documented purity of ≥98%, this compound is qualified as a reference standard for Pharmacological assays investigating eosinophil peroxidase (EPX) or related heme peroxidases . Its unique halogen pattern, including the ortho-chloro substituent, is hypothesized to contribute to target engagement, making it a non-fungible tool compound for probe development.

Physicochemical Probe in Halogen-Bonding Studies

The defined tetra-halogen architecture (Br, Cl, 2F) with verified molecular weight (349.56 g/mol) and formula (C₁₂H₈BrClF₂N₂O) establishes this compound as a calibrated probe for investigating halogen-σ-hole interactions in crystallographic or computational chemistry studies, where the precise electronic influence of the 2-chloro-3,6-difluorobenzyl group is required .

Cold-Chain Managed Building Block for Custom Synthesis

The strict storage requirement (sealed, dry, 2–8°C) indicates a stability profile suitable for inclusion in a managed compound collection intended for on-demand custom synthesis . The option to procure from vendors offering ≥98% purity and ISO-certified quality systems reduces downstream purification burdens.

Application
Selection Property
Validation Focus
Late-Stage Diversification via Cross-Coupling
Reactive 5-bromo handle
Synthetic route feasibility and yield verification
Peroxidase Inhibition Assay Standard
High-purity specification and halogen pattern
Assay reproducibility and target engagement context
Halogen-Bonding Probe in Structural Studies
Defined tetra-halogen architecture
Halogen-σ-hole interaction modeling
Cold-Chain Managed Building Block for Custom Synthesis
Cold-storage stability specification
Long-term integrity and on-demand synthesis readiness
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